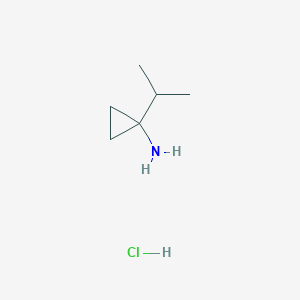

(1-Isopropylcyclopropyl)amine hydrochloride

Description

(1-Isopropylcyclopropyl)amine hydrochloride is a cyclopropylamine derivative characterized by a cyclopropane ring substituted with an isopropyl group and an amine functional group, which is protonated as a hydrochloride salt. This compound (CAS: 1174526-66-9) is marketed as a specialized chemical for research applications, particularly in drug discovery and organic synthesis . Its SMILES string (NC1(C(C)C)CC1.[H]Cl) and InChI code (1S/C6H13N.ClH/c1-5(2)6(7)3-4-6;/h5H,3-4,7H2,1-2H3;1H) highlight its bicyclic structure and ionic nature . Safety data classify it as Acute Toxicity Category 4 (oral), with additional hazards including eye irritation (Category 2), skin irritation (Category 2), and specific target organ toxicity (respiratory system, Category 3) .

Properties

IUPAC Name |

1-propan-2-ylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5(2)6(7)3-4-6;/h5H,3-4,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYRHRZAXFICJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215107-56-4 | |

| Record name | 1-(propan-2-yl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropylcyclopropyl)amine hydrochloride typically involves the reaction of isopropylamine with cyclopropylcarboxylic acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The final product is usually purified by recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: (1-Isopropylcyclopropyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: Formation of amine oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Organic Synthesis

(1-Isopropylcyclopropyl)amine hydrochloride serves as a versatile building block in organic synthesis. It is utilized in:

- The creation of novel compounds with specific biological activities.

- The development of intermediates for pharmaceuticals, enhancing the efficiency of synthetic routes.

Medicinal Chemistry

Research indicates that this compound may exhibit pharmacological properties beneficial for drug development:

- Potential Therapeutic Effects: Investigated for its role in synthesizing biologically active molecules, which could lead to new therapeutic agents.

- Drug Metabolism Studies: Used to study metabolic pathways and interactions within biological systems.

Biological Research

The compound has been explored for its effects on various biological systems:

- Researchers are examining its interaction with specific receptors and enzymes, which may provide insights into its mechanism of action and potential therapeutic uses.

Industrial Applications

In industrial settings, this compound is employed:

- As a precursor in the production of specialty chemicals.

- In the formulation of agrochemicals and other chemical products where specific amine functionalities are required.

Case Study 1: Synthesis of Biologically Active Compounds

A study demonstrated the synthesis of a series of derivatives from this compound, which exhibited significant activity against certain cancer cell lines. The structural modifications allowed researchers to optimize the compounds for better efficacy and selectivity.

Case Study 2: Mechanistic Studies in Drug Development

Research focused on the metabolic pathways involving this compound revealed crucial information regarding its biotransformation. This understanding aids in predicting the pharmacokinetics of related compounds and informs safer drug design practices.

Mechanism of Action

The mechanism of action of (1-Isopropylcyclopropyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylamine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with receptors, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Table 1: Structural Features and Key Properties

Key Observations :

- Lipophilicity : The isopropyl group in the target compound provides moderate lipophilicity, whereas the cyclohexyl substituent in 1-cyclohexyl-2-propanamine HCl significantly enhances hydrophobicity, impacting membrane permeability in pharmaceutical applications .

- Polarity : The methoxymethyl group in [1-(Methoxymethyl)cyclopropyl]amine HCl introduces ether oxygen, improving aqueous solubility compared to the isopropyl analog .

Table 3: Hazard Profiles

The target compound’s respiratory toxicity necessitates controlled handling under fume hoods , whereas cyclohexyl derivatives pose higher dermal risks .

Biological Activity

(1-Isopropylcyclopropyl)amine hydrochloride is a compound that has garnered interest for its potential biological activities, particularly in pharmacological applications. This article provides a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

This compound can be synthesized through various chemical pathways, typically involving the cyclization of isopropyl amines. The synthesis often requires careful control of reaction conditions to ensure high yields and purity. For instance, the use of reductive amination techniques has been noted to yield significant amounts of the desired compound while minimizing by-products .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor in several enzymatic pathways, particularly those involving kinases and other regulatory proteins.

- Inhibition Studies :

- The compound has shown promising inhibitory effects on certain enzymes, with reported IC50 values indicating its potency. For example, compounds structurally similar to (1-Isopropylcyclopropyl)amine have demonstrated IC50 values in the low micromolar range, suggesting effective inhibition at relatively low concentrations .

- Selectivity :

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- Antiviral Activity : In a study investigating anti-HIV compounds, derivatives of (1-Isopropylcyclopropyl)amine were evaluated for their ability to inhibit HIV-1 reverse transcriptase. Results indicated significant antiviral activity, with some derivatives achieving IC50 values below 100 nM .

- Cancer Research : The compound's potential as an anticancer agent has also been explored. In vitro studies showed that related compounds could induce apoptosis in cancer cell lines such as HCT116 and MDA-MB-231, suggesting a mechanism involving cell cycle arrest and programmed cell death .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Study | Target | IC50 Value (nM) | Notes |

|---|---|---|---|

| Inhibition Study | HIV-1 Reverse Transcriptase | <100 | Significant antiviral activity observed |

| Cancer Cell Line Study | HCT116 | 200 | Induced apoptosis; potential anticancer agent |

| Kinase Inhibition Study | Various Kinases | 300-900 | Selective inhibition noted |

Q & A

Q. ADME Profiling :

- Caco-2 Assay : Predict intestinal permeability (Papp > 1 × 10⁻⁶ cm/s).

- Microsomal Stability : Measure t½ in human liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.